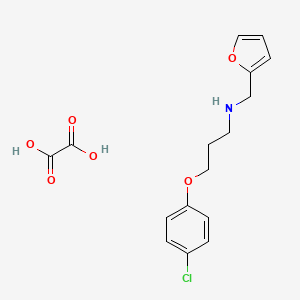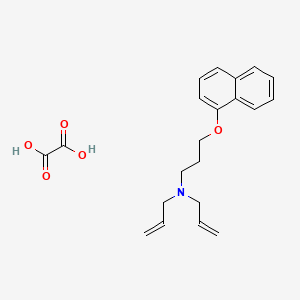![molecular formula C19H24BrNO6 B4004618 N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004618.png)
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to a propylamine chain with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 1-Bromonaphthalen-2-ol: The bromonaphthalene is then reacted with a hydroxyl group to form 1-bromonaphthalen-2-ol.
Etherification: The 1-bromonaphthalen-2-ol is etherified with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(1-bromonaphthalen-2-yl)oxypropyl chloride.
Amination: The resulting compound is then reacted with 3-methoxypropan-1-amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic frameworks.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may also be used in the development of fluorescent probes for imaging applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. It may also be employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure but with a benzyl group instead of a methoxy group.
4-Bromonaphthalen-1-amine: Lacks the propylamine and methoxy groups.
1-Bromo-2-naphthol: Contains a hydroxyl group instead of the amine and methoxy groups.
Uniqueness
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromonaphthalene and methoxypropylamine moieties allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2.C2H2O4/c1-20-12-4-10-19-11-5-13-21-16-9-8-14-6-2-3-7-15(14)17(16)18;3-1(4)2(5)6/h2-3,6-9,19H,4-5,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOMRIZPFPIURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(4-Methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004537.png)
![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004555.png)
![4-[2-(3-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B4004557.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004560.png)
![N'-[4-(2-butan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004564.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4004567.png)

![2-[3-(2-Methoxy-6-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004582.png)
![3-[2-(2-methoxy-6-prop-2-enylphenoxy)ethyl]quinazolin-4-one](/img/structure/B4004588.png)
![2-[bis(1H-indol-3-yl)methyl]-4-methoxyphenol](/img/structure/B4004592.png)
![[4-[4-(Diethylamino)butoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4004604.png)

![2-{[2-(3,4-dichlorophenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B4004627.png)
![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid](/img/structure/B4004629.png)
